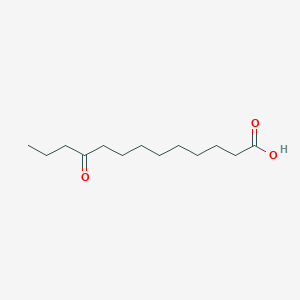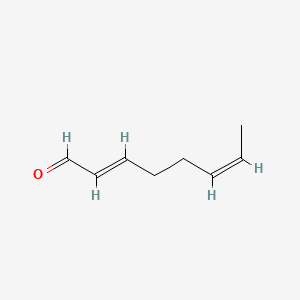
3-Amino-2,3-diphenylacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,3-diphenylacrylonitrile: is an organic compound with the molecular formula C15H12N2 It is a derivative of acrylonitrile, characterized by the presence of an amino group and two phenyl groups attached to the acrylonitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3-diphenylacrylonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde and malononitrile in the presence of a base, followed by the addition of an amine to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2,3-diphenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of benzamide derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: The compound has shown potential in anti-cancer research. Studies have demonstrated its ability to reduce cell viability in human breast cancer cell lines (MCF-7), indicating its potential as an anti-tumor agent .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Amino-2,3-diphenylacrylonitrile, particularly in its anti-cancer activity, involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound interacts with cellular pathways that regulate cell growth and survival, leading to the activation of caspases and other apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
2,3-Diphenylacrylonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
3,3-Diphenylacrylonitrile: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness: 3-Amino-2,3-diphenylacrylonitrile is unique due to the presence of both amino and phenyl groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
41278-43-7 |
|---|---|
Molekularformel |
C15H12N2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
(E)-3-amino-2,3-diphenylprop-2-enenitrile |
InChI |
InChI=1S/C15H12N2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10H,17H2/b15-14- |
InChI-Schlüssel |
KEKPTCUUOVEUNV-PFONDFGASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\N)/C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


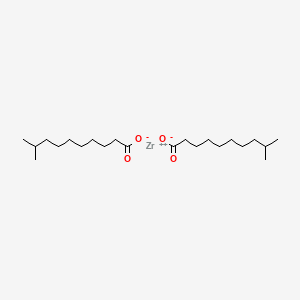
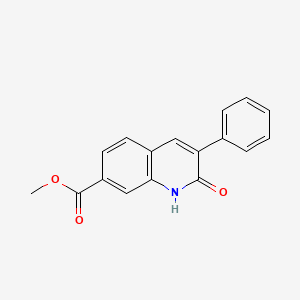

![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)

![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
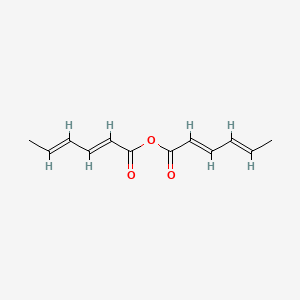



![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)
